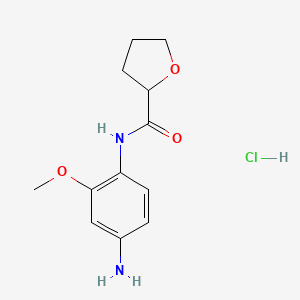

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride

Description

Historical Context and Discovery

The development of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide and its hydrochloride salt emerges from the broader historical context of tetrahydrofuran amino acid research and carboxamide synthesis. The foundational work on tetrahydrofuran amino acids was first reported by König and colleagues in 2007, who established synthetic pathways for cyclic unnatural amino acids containing tetrahydrofuran ring systems. This pioneering research demonstrated the potential of tetrahydrofuran-containing compounds to stabilize secondary structures in peptides and exhibit unique biological properties.

The synthesis of tetrahydrofuran carboxamides gained momentum through systematic investigations into heterocyclic building blocks for pharmaceutical applications. Research groups have extensively explored the preparation of tetrahydrofuran-2-carboxylic acid derivatives, which serve as crucial intermediates in the synthesis of various bioactive compounds. The specific compound N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide represents an evolution of these synthetic methodologies, incorporating both the structural stability of the tetrahydrofuran ring and the functional versatility of amino-substituted aromatic systems.

The development of this compound class reflects the growing understanding of how tetrahydrofuran rings can enhance molecular interactions and biological activity. Studies have demonstrated that tetrahydrofuran oxygen atoms play crucial roles in hydrogen bonding interactions, particularly in enzyme binding sites and protein structures. This knowledge has driven the rational design of tetrahydrofuran-containing molecules for pharmaceutical applications.

Nomenclature and Identification Parameters

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride possesses well-defined identification parameters that distinguish it from related compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the substitution pattern and functional groups present in the molecule.

Table 1: Identification Parameters for this compound

The base compound without the hydrochloride salt has distinct identification parameters. N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide exhibits a molecular formula of C₁₂H₁₆N₂O₃ with a molecular weight of 236.27 grams per mole and Chemical Abstracts Service number 926219-88-7. The International Union of Pure and Applied Chemistry name for the free base form is N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide, where oxolane represents the systematic name for the tetrahydrofuran ring system.

The structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive description of the molecular connectivity. For the free base form, the notation COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 clearly delineates the methoxy group attachment, amino group positioning, and the carboxamide linkage between the aromatic and tetrahydrofuran components.

Chemical Family Classification

This compound belongs to several overlapping chemical classifications that define its structural and functional properties. The compound is primarily classified as a heterocyclic carboxamide due to the presence of both the tetrahydrofuran ring system and the amide functional group.

Within the broader category of tetrahydrofuran derivatives, this compound represents a functionalized tetrahydrofuran carboxamide. Tetrahydrofuran carboxamides constitute an important class of organic compounds that have found extensive applications in pharmaceutical chemistry. The tetrahydrofuran-2-carboxamide core structure is represented by the general formula C₅H₉NO₂ and serves as a fundamental building block for more complex molecules.

Table 2: Chemical Classification Hierarchy

| Classification Level | Category | Defining Features |

|---|---|---|

| Primary | Heterocyclic Compounds | Contains tetrahydrofuran ring system |

| Secondary | Carboxamides | Amide functional group present |

| Tertiary | Amino-substituted Aromatics | 4-amino-2-methoxyphenyl moiety |

| Quaternary | Pharmaceutical Intermediates | Potential bioactive structure |

The compound also falls within the classification of amino-substituted aromatic compounds due to the presence of the 4-amino-2-methoxyphenyl group. This structural motif is commonly found in pharmaceutical compounds and contributes to the molecule's potential biological activity through hydrogen bonding and aromatic interactions.

As a hydrochloride salt, the compound is further classified as an organic chloride salt, which enhances its water solubility and stability compared to the free base form. Hydrochloride salts are commonly employed in pharmaceutical formulations to improve the physicochemical properties of organic compounds.

Relationship to Analogous Compounds

This compound exhibits structural relationships with numerous analogous compounds that share common functional groups or core structures. Understanding these relationships provides insight into the compound's potential properties and applications.

The most direct structural analogs are other tetrahydrofuran-2-carboxamide derivatives. Tetrahydrofuran-2-carboxamide itself serves as the parent compound, with a molecular formula of C₅H₉NO₂ and molecular weight of 115.13 grams per mole. The chiral versions of this parent compound, such as (S)-tetrahydrofuran-2-carboxamide, demonstrate the importance of stereochemistry in this class of molecules.

Related compounds include N-(5-Chloropyridin-2-yl)tetrahydrofuran-2-carboxamide, which shares the tetrahydrofuran-2-carboxamide core but features a chlorinated pyridine ring instead of the amino-methoxyphenyl group. This structural variation illustrates how different aromatic substituents can be incorporated while maintaining the fundamental tetrahydrofuran carboxamide framework.

Table 3: Structural Analogs and Related Compounds

The compound also shares structural features with other amino-substituted methoxyphenyl derivatives. N-(4-amino-2-methoxyphenyl)benzenesulfonamide represents an analog where the tetrahydrofuran-2-carboxamide moiety is replaced with a benzenesulfonamide group. This comparison highlights the versatility of the 4-amino-2-methoxyphenyl fragment as a pharmacophoric element.

Tetrahydrofuran-containing pharmaceutical compounds provide additional context for understanding the biological relevance of the tetrahydrofuran ring system. Research has demonstrated that tetrahydrofuran rings can significantly enhance the binding affinity and selectivity of pharmaceutical compounds, particularly in protease inhibitors where the tetrahydrofuran oxygen participates in crucial hydrogen bonding interactions.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10;/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCCERVUBYWNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Tetrahydrofuran-2-carboxylic Acid

- Procedure : Tetrahydrofuran-2-carboxylic acid is refluxed with anhydrous ethanol in the presence of catalytic concentrated sulfuric acid for 6–16 hours at 80–100 °C.

- Outcome : Formation of ethyl tetrahydrofuran-2-carboxylate with high yield (up to 91%) and purity.

- Purification : Extraction with diethyl ether, washing with sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and concentration under reduced pressure.

Conversion to Acid Chloride or Activated Intermediate

- Method : The ester or acid can be converted to a more reactive intermediate such as the acid chloride using reagents like thionyl chloride at low temperature (0–20 °C) for 2 hours.

- Purpose : Acid chlorides are more reactive toward nucleophilic attack by amines, facilitating amide bond formation.

- Example : Treatment of tetrahydrofuran-2-carboxylic acid with thionyl chloride yields the acid chloride intermediate with high efficiency (96% yield).

Amide Bond Formation

- Reaction : The key step involves coupling the activated tetrahydrofuran-2-carboxylic acid derivative (acid chloride or ester) with 4-amino-2-methoxyphenyl amine.

- Conditions : Typically carried out in anhydrous solvents such as dichloromethane or methanol, often in the presence of a base (e.g., triethylamine or DIEA) to neutralize the released acid.

- Temperature : Room temperature to mild heating (25–60 °C) to optimize reaction rate and yield.

- Catalysts/Additives : Coupling agents like PyBrop or carbodiimides may be used to improve yield and selectivity in amide bond formation, especially when using esters instead of acid chlorides.

Formation of Hydrochloride Salt

- Purpose : Conversion of the free amide to its hydrochloride salt improves solubility, stability, and handling.

- Method : Treatment of the purified amide with hydrochloric acid at low temperature (0–22 °C) in an appropriate solvent system.

- Result : Formation of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride as a stable crystalline solid.

*Yields may vary depending on reaction scale and purification.

- The use of acid chlorides as activated intermediates generally provides higher yields and cleaner reactions compared to direct ester aminolysis.

- Esterification conditions are critical; prolonged reflux with sulfuric acid ensures high conversion but requires careful neutralization to avoid decomposition.

- Coupling agents such as PyBrop or carbodiimides improve amide bond formation efficiency, especially when using less reactive esters.

- Formation of the hydrochloride salt is best performed at low temperatures to avoid decomposition and to obtain a stable crystalline product.

- Purification steps typically involve extraction, washing, drying, and chromatographic techniques to ensure high purity suitable for medicinal chemistry applications.

| Preparation Step | Typical Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Esterification | Tetrahydrofuran-2-carboxylic acid, EtOH, H2SO4, reflux 16 h | ~91 | High yield, key intermediate formation |

| Acid Chloride Formation | Thionyl chloride, 0–20 °C, 2 h | ~96 | Activates acid for amide coupling |

| Amide Bond Formation | Acid chloride + 4-amino-2-methoxyphenyl amine, base, DCM/MeOH | 85–95 | Critical step, coupling agent optional |

| Hydrochloride Salt Formation | HCl, 0–22 °C | Quantitative | Stabilizes final compound |

The preparation of this compound is a well-established multi-step synthetic process involving esterification of tetrahydrofuran-2-carboxylic acid, activation to acid chloride, amide bond formation with the aromatic amine, and final conversion to the hydrochloride salt. Each step has been optimized to maximize yield and purity, with careful control of reaction conditions and purification techniques. This compound’s synthesis integrates classical organic transformations with modern coupling methods, making it accessible for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. These studies indicate that certain derivatives can induce apoptosis in cancer cells, suggesting that N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride may share similar properties .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Selective inhibition of CA IX could lead to reduced tumor growth and metastasis. Compounds structurally related to N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide have shown promising results with IC₅₀ values in the nanomolar range, indicating potent enzyme inhibition .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various sulfonamide derivatives related to N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide. The most active compounds were found to inhibit cell proliferation effectively at low micromolar concentrations and induced apoptosis significantly compared to controls .

Case Study 2: Enzyme Inhibition

Research focused on the design and synthesis of new benzenesulfonamides demonstrated their ability to selectively inhibit CA IX over CA II, with some compounds showing IC₅₀ values as low as 10.93 nM. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with non-selective inhibitors .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Alfuzosin Hydrochloride

Chemical Name: (2RS)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]tetrahydrofuran-2-carboxamide hydrochloride Key Differences:

- Substituents: Alfuzosin incorporates a quinazolinyl group and a propylamino chain, whereas the target compound has a simpler 4-amino-2-methoxyphenyl group.

- Activity: Alfuzosin is a selective α1-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH). Its activity is attributed to the quinazoline core, which enhances affinity for prostate-specific adrenoceptors .

- Physical Properties : Alfuzosin is a crystalline solid with a well-defined CAS number (81403-68-1), while the target compound lacks reported melting points or solubility data .

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide

Chemical Name: N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide Key Differences:

- Backbone : Replaces the tetrahydrofuran-2-carboxamide with a methoxyacetamide group.

Tetrahydrofuran Carboxamide Derivatives ()

Two synthesized analogs include:

(2R,3R)-N-Benzyl-3-(3,3-dimethyl-2-oxobutyl)tetrahydrofuran-2-carboxamide (36) :

- Substituents : Benzyl and dimethyl-oxobutyl groups.

- Properties : White solid (m.p. 64°C), purified via column chromatography .

(2R,3R)-Methyl 3-(2-oxo-2-phenylethyl)tetrahydrofuran-2-carboxylate (37) :

- Substituents : Methyl ester and phenylethyl ketone.

- Properties : Yellow oil, highlighting how substituents affect physical state .

Comparison: The target compound’s 4-amino-2-methoxyphenyl group may enhance hydrogen bonding compared to the benzyl or methyl ester groups in these analogs.

Thiophene Fentanyl Hydrochloride and Thiophene-Carboxamide Derivatives

- Thiophene Fentanyl Hydrochloride : Contains a thiophene ring (C24H26N2OS•HCl) instead of tetrahydrofuran. The sulfur atom in thiophene alters electronic properties and metabolic stability .

Comparison : Thiophene analogs exhibit distinct electronic profiles and bioactivity compared to tetrahydrofuran-based compounds.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Impact : Bulky groups (e.g., quinazolinyl in Alfuzosin) enhance receptor specificity, while smaller groups (e.g., methoxyphenyl) may improve solubility .

- Synthetic Methods : Column chromatography and stereoselective synthesis (e.g., ) are critical for purifying tetrahydrofuran carboxamides .

Biological Activity

N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, an amino group, and a methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on different cellular pathways and its therapeutic potential.

Anticonvulsant Activity

Recent studies have indicated that derivatives related to this compound exhibit anticonvulsant properties. For instance, compounds with a similar structure have demonstrated significant activity against PTZ-induced seizures, suggesting that this compound may also possess similar effects .

Cytotoxicity and Cancer Cell Lines

The compound's cytotoxic effects have been assessed in various cancer cell lines. In vitro studies showed moderate activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells. For example, one study reported an IC50 value of 86 μM against WRL-68 cells, indicating potential as an anticancer agent .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in various biological processes. Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to the observed pharmacological effects.

Case Studies

- Anticonvulsant Studies : A study demonstrated the efficacy of similar compounds in reducing seizure frequency in animal models, supporting the potential use of this compound as a therapeutic agent for epilepsy .

- Cancer Cell Line Evaluations : In vitro assessments indicated that the compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

- Neuroprotective Effects : Related derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting that this compound may have neuroprotective properties .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | IC50 Value | Remarks |

|---|---|---|---|

| Anticonvulsant | 4-Methoxyphenyl | Not specified | Significant reduction in seizure activity |

| Cytotoxicity | Various Cancer Lines | 86 μM against WRL-68 | Moderate cytotoxic effect |

| Enzyme Inhibition | AChE/BChE Inhibitors | 7.31 μM (best case) | Potential for neurodegenerative therapies |

Q & A

Q. How can synthetic routes for N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide hydrochloride be designed and optimized?

Answer: The synthesis typically involves coupling tetrahydrofuran-2-carboxylic acid derivatives with functionalized aniline intermediates. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to activate the carboxylic acid for reaction with the 4-amino-2-methoxyaniline moiety .

- Protection/deprotection strategies : Protect the amino group during synthesis to prevent side reactions, followed by acidic or basic deprotection .

- Optimization : Vary reaction solvents (e.g., DMF, THF), temperature (40–80°C), and stoichiometry to maximize yield. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and tetrahydrofuran carbons (δ 20–80 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions) .

- HPLC : Assess purity using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for dust control .

- Exposure mitigation : Avoid inhalation; employ P95 respirators if ventilation is inadequate. Store in sealed containers at -20°C to prevent degradation .

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can a stability-indicating HPLC method be developed to monitor degradation under stress conditions?

Answer:

- Stress testing : Expose the compound to heat (80°C), UV light, acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative conditions (3% H₂O₂) .

- Method validation : Use a C18 column with gradient elution (acetonitrile:phosphate buffer, pH 3.0). Validate specificity, linearity (R² >0.999), and precision (%RSD <2%) .

- Degradation profiling : Identify impurities via LC-MS/MS and compare retention times with synthetic standards .

Q. What in vitro models are suitable for evaluating metabolic stability and enzyme kinetics?

Answer:

- Liver microsomes : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS to calculate intrinsic clearance .

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition. Apply Michaelis-Menten kinetics for and determination .

- Plasma stability : Monitor degradation in plasma (37°C) over 24 hours to estimate half-life .

Q. How can computational modeling predict target receptor binding and guide experimental validation?

Answer:

- Molecular docking : Use AutoDock Vina to dock the compound into α1-adrenoceptor or opioid receptor models (PDB IDs: 2RH1, 5C1M). Prioritize poses with lowest binding energy .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (100 ns) to assess stability of hydrogen bonds and hydrophobic contacts .

- Validation : Compare computational values with SPR or radioligand binding assays .

Q. How does pH-dependent solubility impact bioavailability, and how can formulations address this?

Answer:

- Solubility studies : Measure equilibrium solubility in buffers (pH 1.2–7.4) using shake-flask method. Correlate with LogP values to predict absorption .

- Formulation strategies : Use cyclodextrin complexes or lipid nanoparticles to enhance solubility. Test dissolution profiles in simulated gastric/intestinal fluids .

- Bioavailability testing : Conduct pharmacokinetic studies in rodents, comparing oral vs. intravenous administration .

Q. How can bioanalytical methods overcome matrix interference in plasma quantification?

Answer:

- Sample preparation : Deproteinize plasma with acetonitrile, followed by SPE (C18 cartridges) to isolate the compound .

- Internal standards : Use deuterated analogs (e.g., D₃-labeled compound) to normalize matrix effects in LC-MS/MS .

- Validation : Assess recovery (>85%), matrix effect (<15%), and lower limit of quantification (LLOQ ≤1 ng/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.